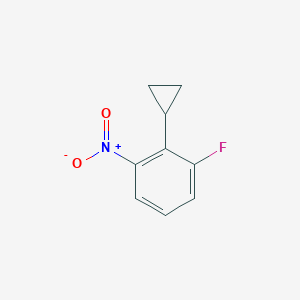

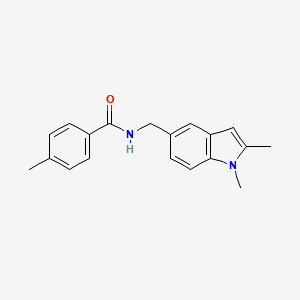

2-Cyclopropyl-1-fluoro-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropyl-1-fluoro-3-nitrobenzene is a di-substituted benzene derivative . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several stages . The reaction is completed by adding distilled water to quench the reaction . The combined organic phases are then concentrated to give 2-nitro-4-fluorobenzene .Molecular Structure Analysis

The molecular weight of this compound is 181.17 . Its IUPAC name is this compound . The InChI code is 1S/C9H8FNO2/c10-7-2-1-3-8 (11 (12)13)9 (7)6-4-5-6/h1-3,6H,4-5H2 .Chemical Reactions Analysis

The relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C were studied by the competing reaction method .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at -20°C . It is shipped with ice packs to maintain its physical form .Wirkmechanismus

2-Cyclopropyl-1-fluoro-3-nitrobenzene is an electrophilic compound that is capable of reacting with nucleophilic species, such as amino acids and proteins. It is believed that the nitro group of this compound is responsible for its reactivity. Upon reacting with nucleophiles, the nitro group of this compound is reduced to a nitroso group. This nitroso group is then further reduced to an amine group, resulting in the formation of a new compound.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is capable of inducing the expression of certain genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. Additionally, this compound has been shown to modulate the activity of certain receptors involved in the regulation of cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-Cyclopropyl-1-fluoro-3-nitrobenzene has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is relatively stable in aqueous solutions and can be stored for extended periods of time without significant degradation. However, this compound is also prone to oxidation, and thus must be stored in an inert atmosphere. Additionally, it is a toxic compound and must be handled with caution.

Zukünftige Richtungen

The potential applications of 2-Cyclopropyl-1-fluoro-3-nitrobenzene are still being explored. Some possible future directions for research include further investigation into the biochemical and physiological effects of this compound, development of new synthetic methods for the compound, and exploration of its potential uses in drug discovery and development. Additionally, further research into the mechanism of action of this compound and its reactivity with nucleophiles could lead to the development of new compounds with similar properties. Finally, further research into the structure-activity relationships of this compound could lead to the development of new compounds with improved properties.

Synthesemethoden

2-Cyclopropyl-1-fluoro-3-nitrobenzene can be synthesized by a two-step reaction process. The first step involves the reaction of cyclopropyl bromide with 1-fluoro-2-nitrobenzene in the presence of sodium hydroxide. This reaction results in the formation of this compound. The second step involves the reduction of the nitro group to an amine group with sodium borohydride. This reaction yields 2-cyclopropyl-1-fluoro-3-aminobenzene.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1-fluoro-3-nitrobenzene has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of nitroaromatics, as a model compound for studying the reactivity of nitroaromatics, and as a model compound for studying the bioactivity of nitroaromatics. It has also been used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, analgesics, and antibiotics.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXZDIFZSCGZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)

![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)